Cas no 105734-48-3 (Urea,N-(5-methyl-1,2-benzisothiazol-3-yl)-N'-(1-methylethyl)-)
105734-48-3 structure
Product Name:Urea,N-(5-methyl-1,2-benzisothiazol-3-yl)-N'-(1-methylethyl)-
CAS-nummer:105734-48-3
MF:C12H15N3OS
MW:249.33200097084
CID:147156
PubChem ID:184534
Update Time:2025-04-19
Urea,N-(5-methyl-1,2-benzisothiazol-3-yl)-N'-(1-methylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Urea,N-(5-methyl-1,2-benzisothiazol-3-yl)-N'-(1-methylethyl)-
- 1-(5-methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea
- AC1L4F38
- AG-J-27271
- AR-1B2450
- CTK4A4055
- KST-1A9948
- 105734-48-3
- DTXSID10147273
-
- Inchi: 1S/C12H15N3OS/c1-7(2)13-12(16)14-11-9-6-8(3)4-5-10(9)17-15-11/h4-7H,1-3H3,(H2,13,14,15,16)
- InChI-sleutel: RDWHAMDWTIYXTK-UHFFFAOYSA-N
- LACHT: S1C2C=CC(C)=CC=2C(=N1)NC(NC(C)C)=O
Berekende eigenschappen
- Exacte massa: 249.09375
- Monoisotopische massa: 249.09358328g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 285
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 82.3Ų
Experimentele eigenschappen
- PSA: 54.02
Urea,N-(5-methyl-1,2-benzisothiazol-3-yl)-N'-(1-methylethyl)- Gerelateerde literatuur
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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